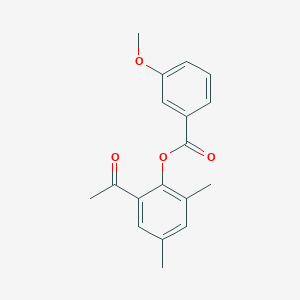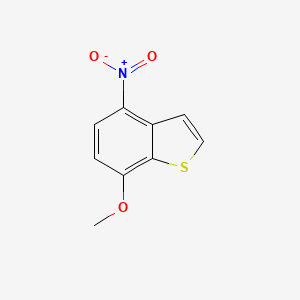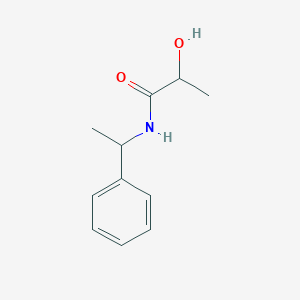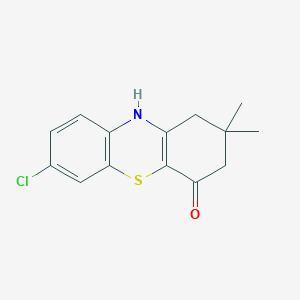![molecular formula C14H17N3S B14149950 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide CAS No. 89259-39-2](/img/structure/B14149950.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with isopropylamine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects. For example, it may inhibit bacterial cell wall synthesis or interfere with inflammatory signaling pathways .
Comparación Con Compuestos Similares
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent with a thiazole moiety.
The uniqueness of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide lies in its specific substituents and their effects on its biological activity and chemical reactivity .
Propiedades
Número CAS |
89259-39-2 |
|---|---|
Fórmula molecular |
C14H17N3S |
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide |
InChI |
InChI=1S/C14H17N3S/c1-10(2)15-9-16-13-6-4-12(5-7-13)14-8-18-11(3)17-14/h4-10H,1-3H3,(H,15,16) |
Clave InChI |
WWXMOMQORDJQCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=CC=C(C=C2)NC=NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)



![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)

![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)


![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)

